molecular formula C16H19F3N4O2 B2837145 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2201246-27-5

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2837145
CAS No.: 2201246-27-5
M. Wt: 356.349
InChI Key: IIQJNRDQCSLYGA-UHFFFAOYSA-N
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Description

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines or alcohols derived from the oxadiazole ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the bioactivity and metabolic stability of compounds.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxadiazole ring is particularly significant due to its known pharmacophoric properties .

Industry

In the industrial sector, this compound can be used in the development of new agrochemicals, such as herbicides or insecticides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions with the target site. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-3-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c1-11-20-14(22-25-11)9-23-7-5-12(6-8-23)10-24-15-4-2-3-13(21-15)16(17,18)19/h2-4,12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJNRDQCSLYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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